L-Gulonic acid
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Overview
Description
L-Gulonic acid is a naturally occurring organic compound with the molecular formula C6H12O7. It is a sugar acid derived from glucose and is an important intermediate in the biosynthesis of ascorbic acid (vitamin C) in many organisms. This compound is known for its role in the metabolic pathway that converts glucose to ascorbic acid, which is essential for various physiological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Gulonic acid can be synthesized through the oxidation of L-gulose. The oxidation process typically involves the use of oxidizing agents such as nitric acid or bromine water. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective oxidation of the aldehyde group to a carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. One common method is the biotransformation of L-sorbose to 2-keto-L-gulonic acid using a mixed culture of Ketogulonicigenium vulgare and Bacillus spp. This process has been optimized over the years to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: L-Gulonic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to L-gulono-1,4-lactone, another intermediate in the ascorbic acid pathway.
Esterification: this compound can react with alcohols to form esters, such as methyl 2-keto-L-gulonate.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, bromine water.
Reducing Agents: Sodium borohydride, hydrogen gas.
Catalysts for Esterification: Heteropoly acids like potassium 12-phosphotungstate.
Major Products:
3-Keto-L-gulonic acid: Formed through oxidation.
L-Gulono-1,4-lactone: Formed through reduction.
Methyl 2-keto-L-gulonate: Formed through esterification.
Scientific Research Applications
L-Gulonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of ascorbic acid and other related compounds.
Medicine: It is studied for its potential therapeutic effects and its role in preventing scurvy, a disease caused by vitamin C deficiency.
Mechanism of Action
L-Gulonic acid exerts its effects primarily through its role in the biosynthesis of ascorbic acid. The compound is converted to 3-keto-L-gulonic acid, which is then decarboxylated to L-xylulose. This intermediate is further processed to produce ascorbic acid. The key enzyme involved in this pathway is L-gulono-1,4-lactone oxidase, which catalyzes the final step in the conversion of L-gulono-1,4-lactone to ascorbic acid .
Comparison with Similar Compounds
D-Gluconic acid: Another sugar acid derived from glucose, but it does not play a direct role in ascorbic acid biosynthesis.
L-Gulono-1,4-lactone: An intermediate in the ascorbic acid pathway, closely related to L-Gulonic acid.
This compound’s unique position in the metabolic pathway of ascorbic acid synthesis highlights its importance in both biological and industrial contexts.
Properties
CAS No. |
526-97-6 |
---|---|
Molecular Formula |
C6H12O7 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |
InChI Key |
RGHNJXZEOKUKBD-KLVWXMOXSA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Key on ui other cas no. |
526-97-6 |
Synonyms |
gulonate gulonic acid gulonic acid, (L)-isomer gulonic acid, ion (1-), (L)-isomer gulonic acid, monosodium salt, (L)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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